4-Hexyloxybenzamide

説明

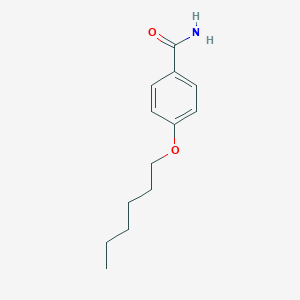

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-hexoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOVDGSWSADBOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333716 | |

| Record name | Benzamide,4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101772-33-2 | |

| Record name | 4-(Hexyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101772-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide,4-(hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hexyloxybenzamide

Established Chemical Synthesis Pathways

Established methods for synthesizing benzamides, including potentially 4-Hexyloxybenzamide, often involve the reaction of a carboxylic acid or a reactive carboxylic acid derivative with an amine.

Esterification and Amidation Routes

A common route to substituted benzamides involves the amidation of a benzoic acid derivative. For this compound, this could involve the amidation of 4-(hexyloxy)benzoic acid. Amidation can be achieved through various methods, including the reaction of a carboxylic acid with an amine in the presence of a coupling agent or the reaction of a more activated species like an acid chloride or ester with an amine. For instance, the synthesis of N-(4-hexylphenyl)-4-hexyloxybenzamide, a related compound, has been reported via the reaction of 4-hexyloxybenzoic acid with 4-hexylaniline (B1328933) catalyzed by activated SiO₂ under reflux conditions in toluene. whiterose.ac.uk

Another approach involves the initial esterification of a precursor, followed by amidation. 4-Hydroxybenzoic acid is a common starting material for the preparation of its esters, known as parabens wikipedia.org. Esterification of 4-hydroxybenzoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.comuad.ac.id Subsequent O-alkylation with a hexyl halide could yield a 4-hexyloxybenzoic ester, which could then undergo amidation with ammonia (B1221849) or a primary amine to form this compound or a substituted this compound. Direct amidation of unactivated esters with amines under transition-metal-free conditions using a NaOtBu catalyst has also been reported, offering a potential route for 4-hexyloxybenzoic esters. rsc.org

Data from a related amidation reaction of 4-dodecyloxybenzoic acid methyl ester with ethylenediamine (B42938) highlights potential challenges, such as incomplete conversion and the need for optimization of reaction conditions and solvents. researchgate.net

Derivatization Strategies for Functionalized 4-Hexyloxybenzamides

Derivatization strategies allow for the synthesis of functionalized this compound derivatives, which may possess altered properties or be useful intermediates for further transformations. This can involve introducing functional groups onto the aromatic ring, the hexyl chain, or the amide nitrogen. For example, the synthesis of N-(4-aminophenyl)-4-(hexyloxy)benzamide involves a substituted aniline (B41778) as the amine component nih.gov. Other derivatization approaches in organic synthesis include the modification of functional groups to enhance properties like detectability or to facilitate specific reactions researchgate.netlibretexts.org. While specific examples for the derivatization of this compound are not extensively detailed in the provided context, the principles of derivatization in organic chemistry, such as acylation or alkylation of hydroxyl or amine groups, could potentially be applied to introduce further functionality libretexts.org.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in Applying these principles to the synthesis of this compound involves optimizing reaction conditions, selecting safer solvents, and utilizing efficient catalytic systems.

Optimization of Reaction Conditions and Solvents

Optimization of reaction conditions, including temperature, time, and reactant concentrations, is crucial for maximizing yield and minimizing byproduct formation. whiterose.ac.ukmt.com The choice of solvent significantly impacts the environmental footprint of a synthesis. Green chemistry encourages the use of less hazardous and renewable solvents or solvent-free conditions where possible. mlsu.ac.inmatanginicollege.ac.in For instance, research into green synthesis approaches for liquid crystals, which can include benzamide (B126) derivatives, has explored the use of alternative solvents like cyclopentyl methyl ether (CPME) in combination with water. whiterose.ac.uk

Reaction optimization can be a complex, multidimensional problem, and modern approaches, including automated systems and machine learning algorithms, are being explored to efficiently identify optimal conditions. ucla.edunsf.gov

Catalytic Systems in this compound Production

Catalytic systems play a vital role in enhancing reaction rates, improving selectivity, and enabling more sustainable processes by reducing energy consumption and minimizing waste. mlsu.ac.in In the context of amide synthesis, various catalysts have been investigated. For example, metal-catalyzed direct amidation reactions have been developed, including those utilizing group (IV) metal complexes like titanium, zirconium, and hafnium. diva-portal.orgrsc.org The use of heterogeneous catalysts, such as activated SiO₂, has also been demonstrated in the synthesis of related benzamide compounds, offering potential for easier separation and recycling of the catalyst. whiterose.ac.uk Research also explores the use of supported catalysts, such as palladium anchored on Starbon, in other coupling reactions, suggesting potential avenues for catalytic amidation in this compound synthesis. whiterose.ac.uk

Preparation and Characterization of this compound Salts

The formation of salts of organic compounds is a common practice to improve their physical properties, such as solubility, stability, and crystallinity. nih.gov While specific details on the preparation and characterization of this compound salts were not extensively found, the general principles of salt formation involve reacting the compound with an appropriate acid or base to form an ionic species. Characterization of organic salts typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm the structure, purity, and thermal properties of the salt. nih.govmdpi.comicm.edu.pl For example, the hydrochloride salt of a related compound, N-(4-aminophenyl)-4-(hexyloxy)benzamide, has been prepared and characterized by ¹H NMR. mdpi.com

Crystallographic and Supramolecular Investigations of 4 Hexyloxybenzamide

Single Crystal X-ray Diffraction Analysis of 4-Hexyloxybenzamide

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. warwick.ac.ukcarleton.edu This method has been employed to elucidate the detailed solid-state structure of this compound. The crystallographic data obtained for this compound are summarized in the interactive data table below.

| Parameter | Value |

|---|---|

| Chemical formula | C₁₃H₁₉NO₂ |

| Molar mass | 221.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.5507 (2) |

| b (Å) | 5.16441 (9) |

| c (Å) | 18.9322 (3) |

| β (°) | 91.4702 (16) |

| Volume (ų) | 1226.72 (4) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 0.64 |

Molecular Conformation and Dihedral Angles within the Crystalline Lattice

The molecular structure of this compound is not planar in the solid state. A key conformational feature is the dihedral angle between the benzene (B151609) ring and the plane formed by the non-hydrogen atoms of the amide group, which is 29.3 (1)°. nih.gov This twist indicates a significant deviation from coplanarity. Furthermore, the benzene ring and the plane of the alkane carbon skeleton of the hexyloxy group are also slightly twisted with respect to each other, with a dihedral angle of 5.40 (5)°. nih.gov

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| N10—H101⋯O9(i) | 0.90 | 2.14 | 3.0153 (18) | 164 |

| N10—H102⋯O9(ii) | 0.90 | 2.04 | 2.9401 (18) | 174 |

Symmetry codes: (i) x, y+1, z; (ii) -x, -y+1, -z+1.

Analysis of Crystal Packing Architectures

The arrangement of molecules in the crystal, known as crystal packing, is a consequence of the intermolecular forces. In this compound, the packing is dominated by the hydrogen bonding of the primary amide groups.

Formation of N-H⋯O Hydrogen-Bonded Dimers and Ladder-like Motifs

In the crystal, molecules of this compound are oriented with their amide groups head-to-head, forming N—H⋯O hydrogen-bonded dimers. nih.gov Specifically, the N10—H102⋯O9 hydrogen bond links molecules into centrosymmetric dimers. These dimers are further connected by another N—H⋯O hydrogen bond (N10—H101⋯O9), creating a ladder-like motif that extends along the b-axis of the unit cell. nih.gov This arrangement is a common feature in the crystal structures of primary amides.

Conformational Analysis of the Alkane Carbon Skeleton within Solid States

The alkane carbon skeleton of the hexyloxy group in this compound is not perfectly planar. nih.gov The torsion angles along the carbon chain (C11 to C16) show a progressive increase, with values of 174.1° for C11—C14, 175.9° for C12—C15, and 178.2° for C13—C16. nih.gov This indicates a slight deviation from the ideal planar zigzag conformation typically observed in n-alkanes. Despite this, the average C-C bond lengths and angles within the hexyloxy chain are in agreement with those found in n-alkanes. nih.gov

Principles of Self-Assembly Driven by Aromatic Primary Amide Motifs

Primary amides are considered unique supramolecular synthons because they possess two hydrogen bond donors (the N-H protons) and two hydrogen bond acceptors (the lone pairs on the oxygen atom). rsc.org This functionality allows them to form robust two-dimensional hydrogen-bonded networks, which are distinct from the typical one-dimensional chains formed by secondary amides or the dimeric structures of carboxylic acids. rsc.orgrsc.org

The self-assembly of aromatic primary amides, such as this compound, is largely directed by these strong and directional hydrogen bonding interactions. rsc.org The formation of the ladder-like motif observed in the crystal structure of this compound is a direct consequence of these principles. The reliability of this hydrogen bonding pattern makes aromatic primary amides valuable building blocks in crystal engineering and the design of self-assembled materials. rsc.orgnih.gov The interplay between the hydrogen bonding of the amide groups and other weaker interactions, such as π-π stacking of the aromatic rings, governs the final supramolecular architecture. nih.gov

Advanced Spectroscopic Characterization of 4 Hexyloxybenzamide

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Structural Assignments

For 4-Hexyloxybenzamide, FTIR and Raman spectroscopy would be employed to identify and confirm the presence of key functional groups: the amide group (-CONH2), the aromatic ring, the ether linkage (-O-), and the hexyloxy aliphatic chain.

In the FTIR spectrum, characteristic absorption bands would be expected for the N-H stretching vibrations of the primary amide, typically appearing as one or two bands in the region of 3100-3500 cm⁻¹. The carbonyl stretching vibration (C=O) of the amide group is a strong absorber in the infrared and would be expected around 1630-1690 cm⁻¹ (Amide I band) nih.gov. The N-H bending vibration (Amide II band) typically appears in the range of 1500-1640 cm⁻¹. Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the ether linkage is expected in the range of 1000-1300 cm⁻¹. C-H stretching vibrations from both the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic hexyloxy chain (around 2850-2970 cm⁻¹) would also be observed. Bending vibrations of aliphatic C-H bonds would appear in the 1350-1470 cm⁻¹ range.

Raman spectroscopy is particularly useful for studying symmetric vibrations and non-polar bonds, which may be weak in FTIR. The aromatic ring vibrations are often strong in Raman spectra. The C=O stretching vibration of the amide would also be expected to be Raman active. The C-C stretching vibrations of the aliphatic chain would contribute to the Raman spectrum, providing information about the conformation of the hexyloxy group. Analyzing the positions, intensities, and shapes of these vibrational bands in both the FTIR and Raman spectra would allow for the confirmation of the functional groups present in this compound and provide insights into its molecular structure and potential intermolecular interactions, such as hydrogen bonding involving the amide group, which has been observed in related benzamide (B126) structures.

Due to the absence of specific experimental FTIR and Raman spectra for this compound in the provided search results, detailed peak assignments and data tables for this compound cannot be presented here.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure, conformation, and dynamics of organic compounds. By analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, NMR provides information about the chemical environment of each nucleus, including its connectivity to other atoms and spatial arrangement.

For this compound, both ¹H and ¹³C NMR spectroscopy would be crucial for a complete structural assignment.

In the ¹H NMR spectrum, distinct signals would be expected for the protons in different environments:

The amide N-H protons, which are typically observed as a broad singlet, often in the range of 5-9 ppm, and can be involved in hydrogen bonding.

The aromatic protons on the benzene (B151609) ring, which would give rise to signals in the aromatic region (typically 6.5-8.5 ppm). The substitution pattern (para- in this compound) would result in a characteristic splitting pattern for these protons.

The methylene (B1212753) protons (-CH2-) of the hexyloxy chain, which would appear as a series of signals in the aliphatic region (typically 1-4 ppm), with their chemical shifts influenced by their proximity to the oxygen atom. The -OCH2- protons directly attached to the ether oxygen would be the most deshielded aliphatic protons.

The terminal methyl protons (-CH3) of the hexyloxy chain, expected as a triplet around 0.8-1.0 ppm.

The integration of the signals in the ¹H NMR spectrum would provide the relative number of protons in each environment, confirming the molecular formula's hydrogen count and the presence of each structural fragment. Splitting patterns (multiplicity) of the signals, governed by spin-spin coupling with neighboring protons, would provide information about the connectivity of the atoms.

In the ¹³C NMR spectrum, a signal would be expected for each unique carbon atom in the molecule. This would include:

The carbonyl carbon (C=O) of the amide group, typically found in the range of 160-180 ppm.

The aromatic ring carbons, appearing in the range of 110-160 ppm. The carbon bearing the hexyloxy group and the carbon bearing the amide group would have distinct chemical shifts due to the electronegativity of the attached atoms.

The methylene carbons of the hexyloxy chain, observed in the aliphatic region (typically 10-80 ppm), with the -OCH2- carbon being the most deshielded.

The terminal methyl carbon (-CH3), expected around 10-15 ppm.

Analysis of the chemical shifts and, if coupling information is available (e.g., from coupled spectra or 2D NMR techniques), the splitting patterns in the ¹³C NMR spectrum would confirm the carbon skeleton of this compound.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) NMR would help in distinguishing between CH3, CH2, CH, and quaternary carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would provide definitive evidence of proton-proton and proton-carbon connectivities, respectively, allowing for unambiguous assignment of all signals and confirmation of the molecular structure.

Although NMR spectroscopy is a standard technique for characterizing organic molecules, specific experimental ¹H and ¹³C NMR data for this compound were not available in the provided search results. Therefore, specific chemical shift values or coupling constants for this compound cannot be presented. However, studies on other benzamide derivatives demonstrate the utility of NMR in confirming their structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). This technique is particularly useful for molecules containing chromophores, such as aromatic rings and carbonyl groups, which have π electrons that can be excited to higher energy levels.

For this compound, the primary chromophores are the aromatic ring and the amide carbonyl group. The UV-Vis spectrum would provide information about the electronic transitions within these parts of the molecule and their interactions.

Aromatic rings typically exhibit characteristic absorption bands in the UV region due to π→π* transitions. The position and intensity of these bands are influenced by substituents on the ring. The hexyloxy group and the amide group attached to the benzene ring in this compound would affect the electronic transitions of the aromatic system through inductive and resonance effects. The amide carbonyl group also contributes to the UV absorption through n→π* transitions, although these are typically weaker and occur at longer wavelengths compared to the π→π* transitions of the aromatic ring.

The UV-Vis spectrum of this compound in a suitable solvent would show one or more absorption maxima (λmax) corresponding to these electronic transitions. The molar absorptivity (ε) at these wavelengths, which is a measure of how strongly the substance absorbs light at a particular wavelength and concentration, could also be determined if the concentration is known. Analysis of the λmax and ε values can provide insights into the electronic structure and conjugation within the molecule. Changes in the UV-Vis spectrum with different solvents could also indicate solvent-molecule interactions, such as hydrogen bonding with the amide group.

Specific experimental UV-Vis absorption maxima or spectral data for this compound were not found in the provided search results. However, UV-Vis spectroscopy is a standard method for characterizing organic compounds with chromophores, and studies on other benzamide derivatives have utilized this technique.

Terahertz (THz) Spectroscopy for Molecular Fingerprinting and Resonance Characterization

Terahertz (THz) spectroscopy operates in the far-infrared region of the electromagnetic spectrum (typically 0.1-10 THz or 3-300 cm⁻¹), probing low-frequency vibrational modes, lattice vibrations in crystalline solids, and intermolecular interactions such as hydrogen bonding. THz spectroscopy is increasingly used for the characterization of solid-state forms of organic molecules, including pharmaceuticals and energetic materials, as it can provide a unique "fingerprint" related to the crystal structure and molecular packing.

For this compound, particularly in its solid or crystalline form, THz spectroscopy could provide valuable information about its solid-state properties. The low-frequency vibrations observed in the THz range are often associated with the collective motions of molecules within the crystal lattice, as well as torsional modes and bending vibrations of the hexyloxy chain and the flexibility of the amide group relative to the aromatic ring.

The crystal structure of this compound is known to involve N-H⋯O hydrogen bonding, forming dimers and a ladder-like motif. These intermolecular interactions contribute to the low-frequency vibrational modes that are active in the THz range. THz spectroscopy could potentially probe these hydrogen bonding interactions and lattice vibrations, providing a unique spectral fingerprint for the crystalline form of this compound. Different polymorphic forms of the compound, if they exist, would likely exhibit distinct THz spectra due to differences in their crystal packing and intermolecular interactions.

THz spectroscopy can be used for identification and quality control of solid forms, as well as for studying phase transitions and polymorphism. The technique is non-destructive and can be applied to a variety of sample types.

Computational Chemistry and Cheminformatics Applied to 4 Hexyloxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to investigate the electronic structure and properties of molecules. These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity.

Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate the electronic structure of molecules. This involves determining the spatial distribution of electrons and their associated energy levels, which are described by molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs), are particularly important as they play a significant role in predicting a molecule's reactivity. ajchem-a.comnumberanalytics.comunesp.bric.ac.uk The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. ajchem-a.comnumberanalytics.com By analyzing the shape and energy of these orbitals, potential sites for electrophilic or nucleophilic attack can be identified. ajchem-a.comic.ac.uk

While quantum chemical calculations can provide detailed insights into the electronic structure and potential reactivity of molecules, specific results from such calculations for 4-Hexyloxybenzamide regarding its electronic structure, molecular orbitals, or reactivity prediction were not identified in the available search results.

Conformational Analysis and Energetic Profiles

Conformational analysis involves studying the different spatial arrangements (conformations) that a molecule can adopt due to rotation around single bonds. libretexts.org Computational methods can be used to explore the potential energy surface of a molecule, identifying stable conformers (energy minima) and the energy barriers between them. libretexts.orgwavefun.com This is crucial for understanding a molecule's flexibility and how its shape might influence its interactions and properties. Factors such as steric interactions, torsional strain, and intramolecular interactions (like hydrogen bonds) contribute to the relative energies of different conformers. libretexts.orgnih.gov

Although conformational analysis is a standard application of computational chemistry, specific studies detailing the conformational landscape and energetic profiles of this compound were not found in the provided search results.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. wikipedia.org By applying classical mechanics to atoms and molecules, MD simulations can provide insights into dynamic processes, molecular motion, and interactions over time. wikipedia.org

Investigation of Self-Assembly Processes at the Molecular Level

MD simulations are powerful tools for investigating self-assembly processes, where molecules spontaneously organize into ordered structures. aps.orgnih.govnih.govchemrxiv.org These simulations can model the interactions between molecules and the influence of factors such as concentration, temperature, and solvent on the assembly process. nih.govnih.gov By tracking the trajectories of individual molecules, researchers can gain a molecular-level understanding of the mechanisms driving self-assembly and the resulting structures. aps.orgnih.gov

No specific research utilizing molecular dynamics simulations to investigate the self-assembly processes of this compound at the molecular level was found in the search results.

Simulation of Molecular Interactions in Various Environments

MD simulations can also be used to study the interactions of a molecule with its environment, such as solvents or other molecules. dovepress.comchemrxiv.orggithub.io These simulations can help to understand solubility, diffusion, and binding events. dovepress.comnih.govmdpi.com By simulating the molecule in different environments, the influence of the surroundings on its conformation, dynamics, and interactions can be assessed. dovepress.comchemrxiv.orggithub.io Techniques exist to visualize weak interactions in dynamic environments simulated by MD. chemrxiv.org

Specific molecular dynamics simulations investigating the interactions of this compound in various environments were not identified in the provided search results. Studies on molecular interactions in different environments using MD are common for other compounds, such as drug-polymer interactions in amorphous solid dispersions or interactions in biological systems. dovepress.comnih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to develop predictive models that relate the structural features of molecules to their biological activities or physicochemical properties. imist.manih.govresearchgate.netd-nb.info These methods involve calculating molecular descriptors (numerical representations of molecular structure) and then building statistical models that correlate these descriptors with observed activities or properties. imist.maresearchgate.netd-nb.info

QSAR and QSPR studies can utilize a wide range of molecular descriptors, from simple 0D descriptors (e.g., molecular weight) to more complex 3D and 4D descriptors that capture three-dimensional arrangement and dynamic aspects. researchgate.net Various mathematical and statistical methods, including linear regression, neural networks, and support vector machines, are employed to build these models. mdpi.com The goal is to create models that can predict the activity or property of new, untested compounds based on their structure, thus guiding the design and selection of molecules with desired characteristics. imist.manih.gov

While QSAR and QSPR are widely applied in various fields of chemistry, no specific QSAR or QSPR studies focusing on this compound were found in the search results.

Mechanistic Insights into 4 Hexyloxybenzamide Biological Activities in Vitro Studies

Enzyme Inhibition Studies of 4-Hexyloxybenzamide and its Derivatives

Enzyme inhibition is a significant mechanism by which small molecules exert biological effects. In vitro studies have investigated the ability of this compound and its related compounds to modulate the activity of various enzymes.

Inhibition of DltA Enzyme and its Implications for Antimicrobial Potentiation

The DltA enzyme is a crucial ligase involved in the D-alanylation of teichoic acids in Gram-positive bacteria. This modification contributes to the positive charge of the bacterial cell wall, influencing interactions with host defenses and contributing to antibiotic resistance. preprints.org Inhibitors of DltA have emerged as promising adjuvant antibiotics, capable of re-sensitizing resistant bacterial strains to existing drugs. preprints.org

Studies have evaluated novel D-Ala-AMP analogues, including those structurally related to benzamide (B126) derivatives, for their in vitro inhibitory activity against recombinant DltA from Enterococcus faecalis and Staphylococcus epidermidis. preprints.orgmdpi.com While this compound itself is mentioned in the context of synthesis as a salt (specifically, 4-(hexyloxy)benzamide salt), the research primarily focuses on the inhibitory activity of synthesized analogues. preprints.orgmdpi.com For instance, one compound tested showed IC50 values of 2.3 μM and 2.4 μM against DltA from E. faecalis and S. epidermidis, respectively. mdpi.com This indicates that modifications on the core structure, which includes a benzamide moiety, can lead to potent DltA inhibitors. The structural homology of DltA across different bacterial species, such as Bacillus subtilis, S. epidermidis, Staphylococcus aureus, and E. faecalis, suggests that inhibitors targeting the ATP and D-alanine pockets could have broad applicability. mdpi.com The inhibition of DltA disrupts the D-alanylation process, reducing the level of bacterial cell wall D-alanyl residues, which can contribute to re-sensitizing bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) to antibiotics such as imipenem. preprints.org

Broad-Spectrum Enzyme Interaction Profiling

Beyond DltA, benzamide derivatives, including those with alkoxy substitutions, have been investigated for their interactions with a wider range of enzymes.

One area of investigation involves the inhibition of poly(ADP-ribose) polymerase (PARP). Benzamide itself is known as a potent PARP inhibitor, and studies have explored various benzamide compounds, including those with alkoxy chains like 3-hexyloxybenzamide, for their PARP inhibitory activity in vitro. googleapis.commedchemexpress.com These studies suggest that the benzamide scaffold, with appropriate substitutions, can modulate PARP activity, an enzyme involved in DNA repair and other cellular processes. googleapis.com

Another class of enzymes targeted by benzamide derivatives are glucokinases (GK). Benzamide derivatives have been explored as potential GK activators, which are of interest for the treatment of type 2 diabetes. researchgate.net In vitro enzymatic assays have been used to evaluate the GK activation potential of synthesized benzamide derivatives. researchgate.net

Furthermore, benzamide derivatives have been studied in the context of inhibiting FtsZ, a bacterial protein crucial for cell division. acs.orgnih.gov Fluorescent benzamide probes have been developed to study binding to the allosteric site of FtsZ. acs.orgnih.gov While this compound is not explicitly mentioned in this context, related alkoxybenzamide structures have been evaluated. For example, 3-alkoxybenzamide derivatives showed inhibitory activity against FtsZ, with varying affinities depending on the alkoxy chain length and substitution pattern. nih.gov These studies highlight the potential of the benzamide structure to interact with bacterial cell division machinery.

Benzamide derivatives have also been noted for enzyme inhibition properties in the context of their broader biological activities, such as antimicrobial effects. sante.fr For instance, hexamidine, a related diamidine compound, has demonstrated inhibitory activity against enzymes like trypsin, pancreatic kallikrein, and thrombin in vitro. sante.fr This suggests that compounds with structural similarities to this compound may exhibit diverse enzyme interactions.

In Vitro Cellular Pathway Modulation

In vitro studies have also explored the effects of this compound and related compounds on cellular pathways, particularly in the context of their potential therapeutic applications.

While detailed studies specifically on this compound's direct modulation of cellular pathways in vitro are limited in the provided search results, the research on its related compounds and the enzymes they target offers indirect insights.

For example, the inhibition of DltA by benzamide derivatives impacts the D-alanylation of teichoic acids, a crucial pathway in Gram-positive bacteria affecting cell wall charge and interaction with the environment and host. preprints.orgmdpi.com This modulation of bacterial cell wall composition can influence pathways related to bacterial survival, immune evasion, and antibiotic susceptibility. preprints.org

Studies on benzamide derivatives as PARP inhibitors point towards their potential to modulate DNA repair pathways in mammalian cells. googleapis.commedchemexpress.com Inhibition of PARP can affect the cellular response to DNA damage, influencing processes like cell cycle progression and apoptosis. googleapis.com

The investigation of benzamide derivatives as glucokinase activators indicates their potential to modulate glucose metabolism pathways. researchgate.net Glucokinase plays a key role in glucose sensing and insulin (B600854) secretion, and its activation can impact glucose homeostasis. researchgate.net

Research on benzamide derivatives targeting FtsZ highlights their ability to interfere with bacterial cell division pathways. acs.orgnih.gov Disruption of FtsZ assembly and function leads to the inhibition of bacterial proliferation. acs.orgnih.gov

Furthermore, some studies on related compounds, such as certain diamidines, suggest potential interactions with cellular membranes, affecting processes like oxygen uptake and amino acid leakage in bacteria. sante.fr These interactions could broadly impact bacterial cellular function and viability.

While the provided information does not offer explicit details on this compound's direct modulation of specific mammalian cellular pathways in vitro, the research on its enzyme inhibition activities and studies on related benzamide and alkoxybenzamide structures provide a framework for understanding the potential cellular processes that could be influenced by this compound.

Materials Science and Advanced Applications of 4 Hexyloxybenzamide Systems

Development of Liquid Crystalline Systems Incorporating 4-Hexyloxybenzamide Derivatives

Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals. The constituent molecules in a liquid crystal phase are ordered but can still flow. Derivatives of this compound are explored for their potential to form such mesophases, which are crucial for applications like displays and sensors.

Design Principles for Mesophase Formation

The formation of a liquid crystalline phase, or mesophase, is dictated by specific molecular design principles. For a molecule to exhibit liquid crystallinity, it typically requires a combination of a rigid core and flexible terminal groups.

Molecular Anisotropy: A key requirement is an anisotropic molecular shape, typically rod-like (calamitic) or disk-like (discotic). This compound derivatives are often designed to be calamitic, where the aromatic benzene (B151609) ring and the amide group form a rigid core that promotes orientational order.

Rigid Core and Flexible Tails: The rigid aromatic core provides the necessary structural stability for the molecules to align along a common axis. The flexible hexyloxy (-O(CH₂)₅CH₃) tail, along with other potential alkyl chains, creates fluidity and lowers the melting point, allowing the material to enter a liquid crystalline state before transitioning to an isotropic liquid. The length of these alkyl chains is a critical factor; a chain that is too short may not sufficiently lower the melting point, while a very long chain might lead to more ordered smectic phases or crystallization.

Intermolecular Interactions: The presence of the amide group is crucial as it can form strong intermolecular hydrogen bonds. These directional interactions, along with van der Waals forces between the aromatic cores and alkyl chains, are the driving forces for self-assembly into ordered mesophases. For some benzamide-based systems, these hydrogen bonds can lead to the formation of dimers, which then act as the mesogenic unit.

Structure-Property Relationships Governing Liquid Crystalline Behavior

The specific liquid crystalline properties of this compound derivatives, such as the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable, are directly related to their molecular structure. By systematically modifying the molecule, these properties can be tuned.

A common strategy to study these relationships is to synthesize a homologous series of compounds where the length of the alkyl chain is varied. Generally, for calamitic liquid crystals, shorter alkyl chains tend to favor the formation of the nematic phase, which has long-range orientational order but no positional order. As the chain length increases, more ordered smectic phases, which have both orientational and some degree of positional (layered) order, become more stable.

The table below illustrates the typical influence of alkyl chain length (n) on the transition temperatures of a hypothetical homologous series of 4-alkoxybenzamide derivatives, demonstrating the structure-property relationship.

| Compound (4-Alkoxybenzamide) | Alkyl Chain Length (n) | Crystal to Mesophase Transition (°C) | Mesophase to Isotropic Liquid Transition (°C) | Mesophase Type |

|---|---|---|---|---|

| 4-Butoxybenzamide | 4 | 145 | - | Non-mesogenic |

| 4-Pentyloxybenzamide | 5 | 138 | 142 | Nematic (Monotropic) |

| This compound | 6 | 130 | 155 | Nematic |

| 4-Heptyloxybenzamide | 7 | 125 | 160 | Nematic, Smectic C |

| 4-Octyloxybenzamide | 8 | 122 | 168 | Smectic C, Smectic A |

Note: The data in this table is illustrative of general trends in alkoxy-substituted liquid crystals and may not represent empirically measured values for this specific series.

Engineering of Supramolecular Assemblies for Functional Materials

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. This compound is an excellent building block for such assemblies due to its ability to form predictable hydrogen bonds.

Rational Design of Hydrogen-Bonded Networks

The primary amide group (-CONH₂) in this compound is a powerful functional group for directing self-assembly. It contains two hydrogen bond donors (the N-H protons) and one hydrogen bond acceptor (the carbonyl oxygen, C=O). This allows for the rational design of robust and directional hydrogen-bonded networks.

Crystallographic studies of this compound reveal a specific and recurring hydrogen-bonding motif. nih.gov Molecules first orient themselves head-to-head, forming a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. nih.gov These dimers then act as larger building blocks and are further linked by additional N-H···O bonds, creating an extended, ladder-like structure along one of the crystallographic axes. nih.gov This hierarchical assembly, from molecule to dimer to ladder, is a prime example of rational design, where the placement of functional groups dictates the final supramolecular architecture.

The geometric parameters of these hydrogen bonds are critical for the stability and structure of the network.

| Interaction Type | Donor-Acceptor Pair | N···O Distance (Å) | Description |

|---|---|---|---|

| Dimer Formation | N-H···O | ~2.94 | Forms a head-to-head cyclic dimer motif. nih.gov |

| Ladder Formation | N-H···O | ~3.11 | Links the pre-formed dimers into an extended 1D chain. nih.gov |

Note: Distances are based on crystallographic data for this compound, where a reported N···O distance of 1.941 Å likely refers to the H···O distance, while the full N···O distances are typically in the range shown. nih.gov

Fabrication of Self-Assembled Structures for Targeted Functionalities

The ability to form well-defined hydrogen-bonded networks allows for the fabrication of functional materials through a bottom-up self-assembly process. frontiersin.org By modifying the core this compound structure, the resulting supramolecular polymers or nanostructures can be tailored for specific applications.

The principles of self-assembly seen in molecules like Benzene-1,3,5-tricarboxamide (BTA) are highly relevant. sdl.edu.sa In BTA systems, hydrogen bonding and hydrophobic interactions drive the formation of one-dimensional, helical nanostructures in various solvents. sdl.edu.sa Similarly, by introducing additional functional groups to this compound derivatives, it is possible to create materials such as:

Gels: The formation of extensive, cross-linked fibrous networks through hydrogen bonding can trap solvent molecules, leading to the formation of soft materials known as supramolecular gels. These gels can be responsive to stimuli like temperature or pH.

Nanofibers and Nanotubes: The directional nature of the hydrogen bonds in benzamide (B126) systems can promote anisotropic growth, leading to the formation of one-dimensional nanostructures like fibers or tubes. These materials have high aspect ratios and can be used in applications such as templates for electronic components or in regenerative medicine. nih.gov

Functional Surfaces: Self-assembled monolayers of this compound derivatives can be formed on surfaces to modify their properties, such as wettability or biocompatibility.

The functionality of these materials is encoded in the molecular design of the building blocks. By choosing appropriate chemical features, the self-assembly process can be guided to produce materials with desired electronic, optical, or biological properties. frontiersin.orgnih.gov

Integration into Terahertz (THz) Tagging Technologies

Terahertz (THz) radiation, which occupies the frequency range between microwaves and infrared light, has unique applications in spectroscopy and imaging. One emerging application is in anti-counterfeiting and security, where materials with distinct absorption spectra in the THz range can be used as unique identifiers or "tags."

Molecules that exhibit strong and sharp absorption peaks (resonances) in the THz frequency band are ideal for creating these tags. Derivatives of this compound have been identified as promising candidates for this technology. Specifically, a derivative named N,N′-(pyridine-2, 6-diyl) bis (4-(hexyloxy) benzamide) , has been shown to possess a characteristic THz spectrum.

This molecule incorporates the this compound moiety onto a central pyridine ring. The collective vibrational modes of this larger, hydrogen-bonded structure give rise to a unique spectral fingerprint in the THz region. When embedded into a product or document, this material can be unambiguously identified by a THz scanner, confirming the authenticity of the item.

The table below lists the characteristic THz absorption peaks for this this compound derivative, which serve as its identifying signature.

| Compound | Key THz Absorption Peaks (THz) | Application |

|---|---|---|

| N,N′-(pyridine-2, 6-diyl) bis (4-(hexyloxy) benzamide) | ~0.85, ~1.15, ~1.40, ~1.75 | Anti-counterfeiting tags, Security labels |

Note: Peak positions are approximate and derived from spectral data for this class of compounds.

The integration of these molecular tags into materials is straightforward. They can be mixed into inks, polymers, or papers in very low concentrations. A THz spectrometer can then detect the presence of these specific absorption lines, providing a robust and difficult-to-replicate security feature.

Molecular Design for Tunable THz Resonances

The unique properties of this compound in the terahertz (THz) frequency range are intrinsically linked to its molecular structure and intermolecular interactions. The design of this compound systems with tunable THz resonances is an area of significant interest, drawing from established principles in materials science and spectroscopy. The primary strategies for tuning these resonances revolve around modifying the molecule to alter its vibrational modes, which are often dictated by intermolecular forces such as hydrogen bonds.

Research into benzamide derivatives has demonstrated that the substitution of electronegative atoms can effectively tune THz resonances. researchgate.netresearchgate.net This is achieved by altering the charge distribution within the molecule, which in turn modifies the strength of intermolecular hydrogen bonds. researchgate.net For instance, the introduction of a fluorine atom into a benzamide structure has been shown to shift THz resonances to higher frequencies due to the strengthening of these bonds. researchgate.netresearchgate.net

In the context of this compound, similar molecular design principles can be applied. The hexyloxy group (-O(CH₂)₅CH₃) offers a site for chemical modification. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the hexyloxy chain or the benzene ring could systematically alter the molecule's electronic properties and, consequently, its THz response.

Another key aspect of molecular design is the control of the crystalline structure. The way this compound molecules pack in a solid-state lattice profoundly influences their collective vibrational modes, which are probed by THz spectroscopy. mdpi.com By controlling the crystallization process, it may be possible to produce different polymorphs of this compound, each with a distinct THz signature. The table below outlines hypothetical modifications to the this compound structure and their potential impact on THz resonances, based on established principles from related compounds.

| Structural Modification | Anticipated Effect on Intermolecular Bonds | Expected Shift in THz Resonance |

| Introduction of a fluorine atom to the benzene ring | Strengthening of hydrogen bonds | Shift to higher frequencies |

| Replacing the hexyloxy group with a shorter alkoxy chain | Alteration of crystal packing and van der Waals forces | Potential shift to lower or higher frequencies depending on the resulting crystal structure |

| Co-crystallization with other molecules | Formation of new hydrogen bonding networks | Appearance of new and shifted THz resonances |

| Isotopic substitution (e.g., replacing ¹H with ²H) | Increased reduced mass of vibrating groups | Shift to lower frequencies |

These molecular design strategies provide a roadmap for developing this compound-based materials with tailored THz properties, opening the door for their use in advanced applications.

Customization for Authentication and Sensing Applications

The ability to engineer this compound systems with specific and tunable THz resonances makes them promising candidates for authentication and sensing applications. The underlying principle is that the unique THz spectrum of a material can serve as a "fingerprint" for its identification. mdpi.com

For authentication purposes, a specific formulation of this compound or one of its derivatives could be incorporated into a product or its packaging as a taggant. The presence and integrity of this taggant could then be verified by scanning the item with a THz spectrometer. The measured spectrum would need to match a pre-recorded reference spectrum of the authentic material. The complexity and specificity of the THz spectrum, which is sensitive to both chemical composition and crystalline structure, would make such a tag difficult to counterfeit.

The customization of this compound for these applications would involve designing molecules with sharp, intense, and unique absorption peaks in a specific region of the THz spectrum. This can be achieved through the molecular design principles discussed in the previous section. For example, creating a co-crystal of this compound with another organic molecule could produce a unique spectral signature that is not present in either of the individual components.

In the realm of sensing, this compound-based materials could be designed to exhibit a change in their THz spectrum upon interaction with a target analyte. This could be achieved by functionalizing the molecule with a receptor group that selectively binds to the analyte of interest. This binding event would alter the vibrational modes of the material, leading to a detectable change in the THz spectrum. For instance, the binding of a target molecule could disrupt the hydrogen bonding network in a crystalline this compound derivative, causing a shift or disappearance of certain THz peaks.

The table below details potential customization strategies for specific authentication and sensing scenarios.

| Application | Customization Strategy | Detection Principle |

| Anti-counterfeiting tag for pharmaceuticals | Synthesize a specific polymorph of this compound with a unique THz spectrum. | The presence of the specific spectral fingerprint confirms authenticity. |

| Humidity sensor | Design a this compound derivative whose crystal structure and THz spectrum are sensitive to the presence of water molecules. | A shift in THz resonance frequency correlates with the ambient humidity level. |

| Analyte-specific chemical sensor | Functionalize the this compound molecule with a group that binds to a specific chemical analyte. | The binding of the analyte alters the THz spectrum, signaling its presence. |

The development of this compound systems for these applications is an active area of research, leveraging the principles of molecular engineering to create materials with precisely controlled THz properties. This customization is key to unlocking the full potential of these materials in next-generation authentication and sensing technologies.

Future Directions and Emerging Research Avenues for 4 Hexyloxybenzamide

Integration with Advanced Computational Design Paradigms

The future exploration of 4-Hexyloxybenzamide and its derivatives will likely be heavily influenced by advanced computational design paradigms. These in silico approaches offer the potential to accelerate the discovery of novel analogs with tailored properties, providing a more efficient and targeted research strategy.

Molecular Modeling and Simulation: Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the electronic structure, conformational flexibility, and intermolecular interactions of this compound. researchgate.nettandfonline.comrsc.org DFT calculations can elucidate the molecule's reactivity and electrostatic potential, guiding the rational design of derivatives with enhanced properties. MD simulations can model the behavior of this compound in various environments, predicting its interactions with biological macromolecules or its self-assembly behavior in solution. researchgate.nettandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling represents a powerful tool for predicting the biological activities of novel this compound derivatives. By establishing a mathematical relationship between the structural features of a series of compounds and their measured biological activity, QSAR models can guide the synthesis of new molecules with improved potency and selectivity. mdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and tested, streamlining the drug discovery process.

In Silico Fragment-Based Drug Design: This modern drug discovery technique involves identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent lead compound. Future research could employ in silico screening of fragment libraries against potential biological targets of this compound to design novel inhibitors or modulators.

A summary of potential computational approaches is presented in the table below:

| Computational Method | Application for this compound | Potential Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Guidance for designing derivatives with enhanced electronic properties. |

| Molecular Dynamics (MD) Simulations | Modeling of conformational changes and intermolecular interactions. | Prediction of binding modes with biological targets and self-assembly behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Prioritization of synthetic targets with high predicted potency. |

| Molecular Docking | Prediction of binding affinity and orientation with biological targets. | Identification of key interactions for structure-based drug design. |

Exploration of Novel Supramolecular Architectures with Tailored Properties

The ability of this compound to form ordered structures through non-covalent interactions opens up exciting possibilities in the field of supramolecular chemistry and materials science. Crystal engineering principles can be applied to design and construct novel supramolecular architectures with specific and tunable properties. wikipedia.orguoc.gr

Hydrogen-Bonded Networks: The crystal structure of this compound reveals that molecules are organized into dimers through N—H···O hydrogen bonds, which are further connected into a ladder-like motif. nih.gov This fundamental understanding of its hydrogen-bonding behavior provides a blueprint for the design of more complex supramolecular structures. By introducing additional functional groups capable of forming hydrogen bonds, it may be possible to create novel one-, two-, or three-dimensional networks with tailored porosity, stability, and functionality. mdpi.comnih.govnih.gov

Self-Assembly in Solution: The amphiphilic nature of this compound, with its hydrophobic hexyloxy tail and hydrophilic benzamide (B126) head, suggests the potential for self-assembly into various nanostructures in solution, such as micelles, vesicles, or fibers. rsc.orgsdl.edu.sa The study of these self-assembly processes is a promising avenue for the development of new materials for applications in drug delivery, sensing, and catalysis.

Co-crystals and Multi-component Systems: The exploration of co-crystals, where this compound is crystallized with other molecules, offers a strategy to modify its physicochemical properties, such as solubility and melting point, without altering its covalent structure. wikipedia.orgnih.gov The design of multi-component systems based on this compound could lead to materials with novel optical, electronic, or mechanical properties.

Key intermolecular interactions that can be exploited in the design of novel supramolecular architectures are detailed in the following table:

| Interaction Type | Role in Supramolecular Assembly | Potential for Tailoring Properties |

| N—H···O Hydrogen Bonds | Formation of primary dimers and extended chains. nih.gov | Control over the directionality and strength of the assembly. |

| C—H···O Interactions | Stabilization of the crystal packing. | Fine-tuning of the packing density and thermal stability. |

| π–π Stacking | Contribution to the overall stability of the crystal lattice. | Modulation of electronic and optical properties. |

| van der Waals Forces | Influence on the packing of the alkyl chains. | Control over the material's softness and solubility. |

Expansion of In Vitro Biological Target Profiling and Mechanistic Elucidation

While the specific biological targets of this compound are not yet fully elucidated, the broader class of benzamide derivatives has shown a wide range of biological activities, suggesting several promising avenues for future in vitro investigation.

Enzyme Inhibition Assays: Many benzamide-containing compounds are known to be inhibitors of various enzymes. juniperpublishers.comnih.govbioninja.com.au Future research should involve screening this compound against a panel of clinically relevant enzymes, such as kinases, proteases, and histone deacetylases (HDACs). The identification of specific enzyme inhibitory activity would be the first step towards understanding its potential therapeutic applications.

Receptor Binding Assays: Substituted benzamides are known to interact with various receptors, particularly dopamine receptors. nih.gov Radioligand binding assays and other receptor binding techniques can be employed to determine if this compound has affinity for specific G protein-coupled receptors (GPCRs) or other receptor families. merckmillipore.comsigmaaldrich.comnih.govsygnaturediscovery.com

Cell-Based Assays: To understand the functional consequences of any identified molecular interactions, cell-based assays are crucial. These assays can be used to investigate the effects of this compound on cellular processes such as proliferation, apoptosis, and signal transduction in various cell lines.

Mechanism of Action Studies: Upon identification of a specific biological target, further studies will be necessary to elucidate the precise mechanism of action. This could involve techniques such as X-ray crystallography of the compound bound to its target, kinetic studies of enzyme inhibition, and downstream signaling pathway analysis.

Potential areas for in vitro biological profiling of this compound are summarized below:

| Assay Type | Potential Biological Targets | Rationale |

| Enzyme Inhibition Assays | Kinases, Proteases, Histone Deacetylases (HDACs) | Benzamide scaffold is present in many known enzyme inhibitors. juniperpublishers.comnih.gov |

| Receptor Binding Assays | Dopamine Receptors, other GPCRs | Substituted benzamides are known to be potent dopamine receptor antagonists. nih.gov |

| Cell-Based Proliferation Assays | Cancer Cell Lines | Many novel benzamide derivatives have shown anti-proliferative effects. |

| Antimicrobial Susceptibility Testing | Bacterial and Fungal Strains | Some alkoxybenzamides have demonstrated antifungal activity. researchgate.net |

Q & A

Q. What experimental methods are recommended for determining the crystal structure of 4-Hexyloxybenzamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Growing high-quality single crystals (e.g., needle-shaped, 0.31 × 0.08 × 0.05 mm as in ).

- Collecting data at low temperatures (150 K) to minimize thermal motion artifacts .

- Using software like CrysAlis RED for data reduction and CRYSTALS for refinement, with constrained H-atom parameters and multi-scan absorption correction .

- Validating geometric parameters (e.g., dihedral angles between benzene and amide groups: 29.3°) and hydrogen-bonding motifs (N–H⋯O dimers forming ladder-like structures) .

Q. How can NMR and IR spectroscopy be optimized for characterizing this compound?

- NMR : Use deuterated solvents (e.g., DMSO-d6) to resolve signals from the hexyloxy chain (δ 1.2–1.6 ppm for CH₂ groups) and aromatic protons (δ 7.8–8.2 ppm for benzamide). Assign peaks via 2D experiments (COSY, HSQC) .

- IR : Focus on amide C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) to confirm hydrogen-bonding interactions observed in SCXRD .

Q. What safety protocols are critical during the synthesis of this compound?

- Conduct hazard analysis for reagents (e.g., 4-methoxybenzaldehyde, hexyl bromide) under fume hoods.

- Monitor reaction exothermicity during amidation steps ( ).

- Use PPE (gloves, goggles) and reference safety data sheets (SDS) for handling intermediates .

Advanced Research Questions

Q. How do hydrogen-bonding motifs in this compound influence its physicochemical properties?

The N–H⋯O hydrogen-bonded dimers (bond length ~2.8 Å) and ladder-like motifs along the b-axis () enhance thermal stability and affect solubility. Computational studies (DFT) can quantify interaction energies, while variable-temperature XRD can track structural changes during phase transitions .

Q. What strategies resolve data contradictions during crystallographic refinement of this compound?

- Address high Rint values (>0.05) by re-examining data merging (e.g., filter reflections near beam stop, adjust σ cutoff) .

- Refine anisotropic displacement parameters for non-H atoms to reduce electron density residuals (Δρmax = 0.18 e Å⁻³) .

- Cross-validate with spectroscopic data to confirm bond lengths (e.g., C11–O1–C2 angle: 117.58°) .

Q. How does the hexyloxy chain conformation affect this compound’s mesomorphic behavior?

The alkoxy chain’s gauche conformers (twist angle: 5.40° relative to benzene ring) disrupt molecular packing, reducing melting points. Compare with shorter-chain analogs (e.g., methoxy derivatives) via DSC and polarized optical microscopy to correlate chain length with liquid crystalline properties .

Q. What methodological challenges arise in scaling up this compound synthesis for batch reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。